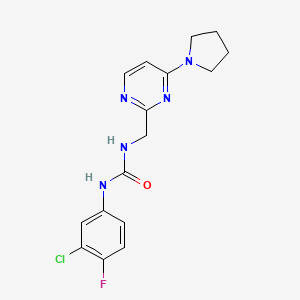

1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

描述

1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorofluorophenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a urea linkage

属性

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN5O/c17-12-9-11(3-4-13(12)18)21-16(24)20-10-14-19-6-5-15(22-14)23-7-1-2-8-23/h3-6,9H,1-2,7-8,10H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSRCYHKLARLDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chlorofluorophenyl Intermediate: The starting material, 3-chloro-4-fluoroaniline, undergoes a reaction with a suitable reagent to introduce the desired functional groups.

Pyrimidinyl-Pyrrolidinyl Intermediate: The intermediate is then reacted with a pyrrolidinyl-pyrimidinyl derivative under controlled conditions to form the desired pyrimidinyl-pyrrolidinyl intermediate.

Urea Linkage Formation: Finally, the intermediate is treated with an isocyanate or a similar reagent to form the urea linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

化学反应分析

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

科学研究应用

1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

相似化合物的比较

Similar Compounds

1-(3-Chloro-4-fluorophenyl)-3-(pyrimidin-2-ylmethyl)urea: Lacks the pyrrolidinyl group.

1-(3-Chloro-4-fluorophenyl)-3-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)urea: Contains a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness

1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is unique due to the presence of both the pyrrolidinyl-pyrimidinyl moiety and the chlorofluorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.

生物活性

1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chloro-fluoro phenyl group and a pyrimidinyl-pyrrolidinyl moiety. Its molecular formula is with a molecular weight of approximately 397.87 g/mol. The InChIKey for this compound is KJGRXEJUJKUECU-UEELXVCBSA-N, which aids in its identification in chemical databases.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, similar to the target compound, exhibit notable antibacterial and antifungal properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL, suggesting potent antimicrobial effects.

Kinase Inhibition

The compound may also act as a kinase inhibitor, which is crucial for its potential application in cancer therapy. Kinases play a significant role in cell signaling pathways, and dysregulation of these pathways is often associated with cancer progression . Studies have shown that compounds targeting specific kinases can significantly reduce tumor growth in preclinical models.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Modulation of Kinase Activity : By binding to ATP-binding sites on kinases, this compound may prevent phosphorylation processes essential for cancer cell proliferation .

- Interference with Nucleic Acid Synthesis : Some pyrimidine derivatives can inhibit nucleic acid synthesis, further contributing to their antimicrobial and anticancer effects.

Case Studies

A number of studies have explored the efficacy of similar compounds:

- Study on Antibacterial Effects : A study published in the Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Kinase Inhibition Research : Research highlighted in Small Molecule Kinase Inhibitor Drugs indicates that certain urea derivatives exhibit selective inhibition against specific kinase targets, which could be harnessed for therapeutic applications .

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, and how do reaction conditions influence yield?

- Methodology :

- Use nucleophilic substitution to attach the pyrrolidine moiety to the pyrimidine ring, followed by urea coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

- Optimize temperature (e.g., 93–96°C for hydrolysis steps) and solvent polarity (e.g., DMF for solubility of aromatic intermediates) to improve yields .

- Monitor reaction progress using HPLC or LC-MS to identify side products like unreacted chlorophenyl intermediates .

Q. How can structural characterization of this urea derivative be performed to confirm regiochemistry and purity?

- Methodology :

- Employ single-crystal X-ray diffraction to resolve the 3D arrangement of the chloro-fluorophenyl and pyrimidinylmethyl groups .

- Use H/C NMR to verify substitution patterns (e.g., chemical shifts for pyrrolidine protons at δ 2.5–3.5 ppm and urea NH signals near δ 8–10 ppm) .

- Validate purity (>95%) via reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies mitigate contradictions in reported antiproliferative activity data for analogues of this compound?

- Methodology :

- Perform dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) to account for tissue-specific variability .

- Compare substituent effects: Fluorine at the 4-position on the phenyl ring enhances metabolic stability but may reduce solubility, requiring co-solvents like DMSO .

- Use molecular docking to identify binding discrepancies in kinase targets (e.g., EGFR or VEGFR2) caused by pyrrolidine-pyrimidine conformational flexibility .

Q. How does the urea linker influence binding thermodynamics in target proteins, and can modifications improve affinity?

- Methodology :

- Conduct isothermal titration calorimetry (ITC) to measure ΔG and ΔH for urea-protein interactions .

- Replace the urea group with thiourea or carbamate to assess hydrogen-bonding contributions .

- Analyze SAR: Electron-withdrawing groups (e.g., Cl/F) on the phenyl ring increase electrophilicity, enhancing covalent adduct formation with cysteine residues .

Q. What computational models predict the metabolic stability of this compound in hepatic microsomes?

- Methodology :

- Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify vulnerable sites (e.g., pyrrolidine N-oxidation) .

- Validate predictions via in vitro assays with CYP450 isoforms (e.g., CYP3A4/2D6) and LC-MS/MS metabolite profiling .

- Introduce steric hindrance (e.g., methyl groups on pyrrolidine) to reduce enzymatic degradation .

Contradiction Resolution

Q. Discrepancies in reported solubility How can formulation strategies address this?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。